2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Description
2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-methylpiperidine group, a cyano-acetate ester moiety, and a 2-methylbutyl chain. Quinoxaline derivatives are known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-4-15(2)14-28-22(27)17(13-23)20-21(26-11-9-16(3)10-12-26)25-19-8-6-5-7-18(19)24-20/h5-8,15-17H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZTTLEKGCDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the cyano group. The final step involves esterification to attach the 2-methylbutyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and cyano group contribute to the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Cyano-Acetate Moieties
Succinimide Cyano-Acetate Derivatives (e.g., Compounds 23, 31, 44)
- Structure: These compounds, such as methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate, share the cyano-acetate group but replace the quinoxaline core with a succinimide (pyrrolidine-2,5-dione) ring .
- Activity : Tested for anti-inflammatory, anticholinesterase, and antidiabetic (α-amylase inhibition) activity. Computational studies revealed binding energies (BE) ranging from -5.2 to -7.8 kcal/mol against target enzymes, suggesting moderate to strong interactions .
- Comparison: The quinoxaline-piperidine structure in the target compound likely offers distinct steric and electronic interactions compared to succinimide derivatives.
Quinoxaline-Based Derivatives
Thieno[2,3-b]quinoxaline Derivatives (e.g., Compounds I–IV)
- Structure: Examples include N,N-dimethyl-4-(thieno[2,3-b]quinoxalin-2-yl)aniline (fluorescent probe) and ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate (antimicrobial agent) .
- Activity : Demonstrated applications in fluorescence imaging, antimicrobial activity, and enzyme inhibition. For instance, Compound IV showed MIC values of 8–32 µg/mL against bacterial strains .
- Comparison: The target compound’s 4-methylpiperidine substituent may enhance solubility and membrane permeability compared to thiophene or oxadiazole substituents in thienoquinoxalines. However, the absence of sulfur-containing rings might reduce redox-mediated biological interactions .
Ester-Functionalized Volatile Compounds
Simple 2-Methylbutyl Esters (e.g., 2-Methylbutyl Acetate, 2-Methylbutyl Hexanoate)
- Structure : Short-chain esters like 2-methylbutyl acetate are volatile aroma compounds found in fruits, lacking complex heterocyclic cores .
- Activity: Contribute to flavor profiles in melons, apples, and bananas. For example, ethyl 2-methylbutanoate is a key aroma volatile in strawberries and melons .
- Comparison: The target compound’s ester group may confer moderate volatility, but its large quinoxaline-piperidine structure significantly reduces volatility compared to simple esters. This structural complexity shifts its application from flavor chemistry to pharmaceutical or agrochemical uses .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Binding Energy (BE) and Activity Data
Research Findings and Implications
- Structural Insights: The quinoxaline core and 4-methylpiperidine group distinguish the target compound from succinimide or thiophene-based analogues. These features may optimize interactions with hydrophobic enzyme pockets .
- Activity Gaps : While succinimide derivatives show antidiabetic activity, the target compound’s larger structure could broaden its inhibitory scope (e.g., kinase or protease inhibition). Further in vitro studies are needed to validate this .
- Limitations : Direct comparisons are hindered by the absence of published data on the target compound’s specific activities. Current insights rely on extrapolation from structurally related compounds .
Biological Activity
2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyano group, a quinoxaline moiety, and a piperidine ring, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neurological Effects : Preliminary studies suggest neuroprotective properties, potentially through the modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells is mediated by the activation of caspases, leading to programmed cell death.
- Bcl-2 Modulation : The compound influences the expression of Bcl-2 family proteins, promoting a shift towards pro-apoptotic signals.
- Cytokine Inhibition : It inhibits the signaling pathways involved in inflammation, reducing cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Neuroprotective | Modulates neurotransmitter systems |
Table 2: Case Studies on Biological Activity
| Study Reference | Cell Line Tested | Observed Effect |
|---|---|---|
| Kumar et al. (2021) | A549 (Lung Cancer) | 50% reduction in cell viability |
| Zuo et al. (2015) | HeLa (Cervical Cancer) | Induced apoptosis via caspase activation |
| INCB Report (2024) | RAW264.7 (Macrophages) | Decreased cytokine production |
Case Studies
- Kumar et al. (2021) conducted a study on A549 lung cancer cells, demonstrating that treatment with the compound resulted in a significant reduction in cell viability by approximately 50%, indicating its potential as an anticancer agent.
- Zuo et al. (2015) explored the effects on HeLa cells and found that the compound induced apoptosis through caspase activation pathways, confirming its role in cancer therapy.
- An INCB Report (2024) highlighted its anti-inflammatory effects in RAW264.7 macrophages, where it effectively decreased the production of pro-inflammatory cytokines.
Q & A
Q. What are the recommended synthetic routes for 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, and how can computational methods optimize these pathways?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including quinoxaline functionalization, piperidine substitution, and esterification. Traditional trial-and-error approaches can be optimized using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states. For example, ICReDD’s framework integrates computational modeling and experimental validation to narrow optimal reaction conditions, reducing development time by 50–70% compared to conventional methods . Parallel strategies for structurally similar esters (e.g., methyl 2-phenylacetate derivatives) suggest leveraging nucleophilic substitution and cyano-group stabilization under controlled pH and temperature .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of NMR (1H/13C, COSY, HSQC) to confirm substituent positions on the quinoxaline and piperidine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS .
Q. What key functional groups influence the compound’s reactivity, and how can they be analytically identified?
- Methodological Answer : The cyano group (-CN), ester (-COO-), and 4-methylpiperidin-1-yl moiety are critical. FT-IR peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) confirm their presence. The piperidine ring’s tertiary amine can be probed via pH-dependent solubility tests or HPLC-MS with ion-pairing reagents. Redox behavior of the quinoxaline core is analyzable via cyclic voltammetry .
Advanced Questions
Q. How can researchers resolve contradictions in reaction yield data when scaling up synthesis?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For example, a Box-Behnken design tests 3–5 factors at multiple levels, identifying interactions between parameters. Post-hoc analysis (ANOVA) quantifies significance, while response surface methodology (RSM) optimizes conditions. ICReDD’s feedback loop (experimental → computational → experimental) refines models iteratively .
Q. What computational strategies predict the reactivity of the quinoxaline and cyano groups under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For the quinoxaline ring, Fukui indices highlight electron-deficient regions. Solvent effects are modeled via PCM (Polarizable Continuum Model) . Molecular dynamics simulations assess steric hindrance from the 4-methylpiperidin-1-yl group during nucleophilic substitution .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) separate the target compound from smaller byproducts (e.g., unreacted cyano precursors). For large-scale applications, countercurrent chromatography with biphasic solvent systems (hexane/ethyl acetate/water) enhances yield. CRDC’s classification (RDF2050104) emphasizes membrane pore-size optimization for selective permeability .
Q. What interdisciplinary approaches are suitable for studying this compound’s potential in drug delivery systems?
- Methodological Answer :
- Chemistry : Synthesize analogs with varying ester chain lengths to study lipophilicity-logP relationships.
- Biology : Use surface plasmon resonance (SPR) to measure binding affinity with serum proteins.
- Materials Science : Encapsulate the compound in PLGA nanoparticles and assess release kinetics (pH 5.0 vs. 7.4) .
Q. How can researchers design experiments to study substituent effects on the quinoxaline core?
- Methodological Answer : Employ Hammett linear free-energy relationships by synthesizing derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the quinoxaline 3-position. Kinetic studies (UV-Vis monitoring) compare reaction rates. Multivariate analysis correlates substituent constants (σ) with activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
